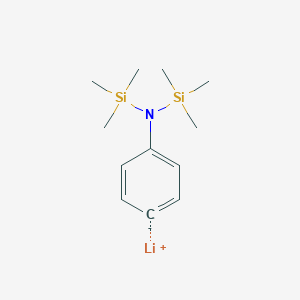

lithium;N,N-bis(trimethylsilyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

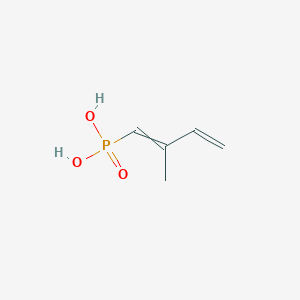

Lithium;N,N-bis(trimethylsilyl)aniline is an organolithium compound with the chemical formula LiN(Si(CH₃)₃)₂. It is commonly used as a strong non-nucleophilic base in organic synthesis. This compound is known for its high reactivity and is often employed in various chemical reactions due to its ability to deprotonate a wide range of substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;N,N-bis(trimethylsilyl)aniline can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or hexane. The reaction can be represented as follows:

HN(Si(CH3)3)2+C4H9Li→LiN(Si(CH3)3)2+C4H10

Once formed, the compound can be purified by sublimation or distillation .

Industrial Production Methods

While this compound is commercially available, its industrial production follows similar synthetic routes as described above. The large-scale production involves careful control of reaction conditions to ensure high yield and purity. The compound is typically handled under an inert atmosphere to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Lithium;N,N-bis(trimethylsilyl)aniline undergoes various types of chemical reactions, including:

Deprotonation Reactions: It is widely used to deprotonate weak acids, forming lithium salts.

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with electrophiles.

Addition Reactions: It can add to carbonyl compounds to form lithium enolates.

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in aprotic solvents such as THF, hexane, or toluene, under an inert atmosphere to prevent moisture and air from affecting the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, deprotonation reactions yield lithium salts, while addition reactions with carbonyl compounds yield lithium enolates .

Scientific Research Applications

Lithium;N,N-bis(trimethylsilyl)aniline has a wide range of applications in scientific research:

Organic Synthesis: It is used as a strong base to deprotonate weak acids and form lithium salts, which are important intermediates in organic synthesis.

Polymer Chemistry: It is used to catalyze polymerization reactions, particularly in the synthesis of poly(p-benzamide)s and cyclic poly(α-peptoid)s.

Material Science: It is employed in the preparation of dienes and enolates, which are crucial in the synthesis of various materials.

Electrochemistry: It is used as an electrolyte additive in lithium metal batteries to improve cyclic stability and suppress side reactions.

Mechanism of Action

The mechanism by which lithium;N,N-bis(trimethylsilyl)aniline exerts its effects involves its strong basicity and ability to deprotonate weak acids. The compound acts as a scavenger for hydrofluoric acid, forming a robust cathode-electrolyte interphase and suppressing side reactions in electrochemical applications . Its strong non-nucleophilic base properties make it highly effective in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

- Sodium bis(trimethylsilyl)amide

- Potassium bis(trimethylsilyl)amide

Comparison

Lithium;N,N-bis(trimethylsilyl)aniline is unique due to its high reactivity and strong basicity compared to its sodium and potassium counterparts. It is less nucleophilic and more sterically hindered, making it suitable for specific reactions where other bases might not be effective .

Properties

CAS No. |

34034-04-3 |

|---|---|

Molecular Formula |

C12H22LiNSi2 |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

lithium;N,N-bis(trimethylsilyl)aniline |

InChI |

InChI=1S/C12H22NSi2.Li/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;/h8-11H,1-6H3;/q-1;+1 |

InChI Key |

BWWLIVPZNBRDQO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[Si](C)(C)N(C1=CC=[C-]C=C1)[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)

![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)